Phaseoloidin

Übersicht

Beschreibung

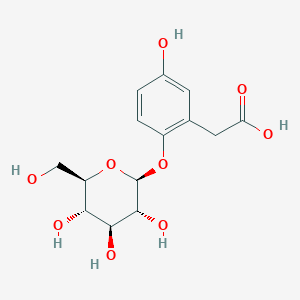

Phaseoloidin is a glucoside of homogentisic acid, which is derived from phenylalanine or tyrosine via 4-hydroxyphenylpyruvate dioxygenase . This compound was originally reported from the seeds of Entada phaseoloides and has been found in the trichomes of Nicotiana attenuata . This compound is known for its role in plant defense mechanisms, particularly against herbivorous insects .

Wissenschaftliche Forschungsanwendungen

Phaseoloidin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Glucosidsynthese und -reaktionen verwendet.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus:

Pflanzenabwehr: Es wirkt als direkte Abwehrverbindung in Pflanzen und beeinflusst die Leistung von herbivoren Insekten negativ.

Ähnliche Verbindungen:

Entadamid A: Ein weiterer Hauptbestandteil von Entada phaseoloides mit antikomplementären Aktivitäten.

Entadamid A-β-D-glucopyranosid: Ein Glucosid, das this compound ähnelt und ebenfalls in Entada phaseoloides gefunden wird.

Einzigartigkeit: this compound ist einzigartig durch seine doppelte Rolle in der Pflanzenabwehr und seine potenziellen therapeutischen Anwendungen in der Neuroprotektion und in der Behandlung von Entzündungen .

Wirkmechanismus

Target of Action

Phaseoloidin, a homogentisic acid glucoside, primarily targets lepidopteran herbivores . It is found in the trichomes of the Nicotiana Attenuata plant and contributes to the plant’s resistance against these herbivores .

Mode of Action

This compound interacts with its targets by being ingested by the herbivores. The ingestion of this compound negatively influences caterpillar performance . This effect is more pronounced for the generalist, Spodoptera littoralis, than for the specialists, Manduca sexta .

Biochemical Pathways

This compound is one of the major secondary metabolites produced by the trichomes of Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Pharmacokinetics

It is known that this compound and entadamide a-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process . This metabolic process enhances their anti-complement effects .

Result of Action

The ingestion of this compound results in reduced growth of the herbivore larvae . This suggests that this compound functions as a direct defense against these herbivores .

Action Environment

The action of this compound is influenced by the presence of intestinal bacteria. These bacteria likely play an important role in the metabolism of this compound, and the pharmacological effects of this compound may be dependent on intestinal bacterial metabolism .

Biochemische Analyse

Biochemical Properties

Phaseoloidin interacts with various biomolecules in biochemical reactions. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This metabolism enhances its anti-complement effects .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In particular, it has been found to negatively influence the performance of caterpillar larvae, an important herbivore of Nicotiana Attenuata . The ingestion of this compound was more detrimental to the generalist Spodoptera littoralis than to the specialist Manduca sexta .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with biomolecules. It is hypothesized that this compound functions as a direct defense in the plant Nicotiana Attenuata . The presence of this compound and nicotine in the trichomes of the plant may influence the plant’s defense against herbivores .

Temporal Effects in Laboratory Settings

It has been observed that this compound and entadamide A-β-d-glucopyranoside were metabolized into their respective aglycones during the incubation process, which enhanced their anti-complement effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This suggests that the possible metabolic pathways of this compound involve the removal of a glucosyl group from the compound and deglycosylation to its respective aglycone .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the trichomes of the plant Nicotiana Attenuata . These glandular hairs, which can release exudates onto the leaf surface, can profoundly influence the chemistry of the leaf surface .

Subcellular Localization

The subcellular localization of this compound is primarily in the trichomes of the plant Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Phaseoloidin kann durch die Glucosylierung von Homogentisinsäure synthetisiert werden. Die Reaktion beinhaltet die Verwendung von Homogentisinsäure und einem geeigneten Glucosyl-Donor unter spezifischen Bedingungen, um die Glucosidbindung zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion aus natürlichen Quellen wie den Samen von Entada phaseoloides oder den Trichomen von Nicotiana attenuata. Hochgeschwindigkeits-Gegenstromchromatographie wird häufig zur Trennung und Reinigung von this compound aus Roh-Extrakten verwendet .

Analyse Chemischer Reaktionen

Reaktionstypen: Phaseoloidin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. oxidierte oder reduzierte Formen und substituierte Glucoside .

Vergleich Mit ähnlichen Verbindungen

Entadamide A: Another major component of Entada phaseoloides with anti-complement activities.

Entadamide A-β-D-glucopyranoside: A glucoside similar to phaseoloidin, also found in Entada phaseoloides.

Uniqueness: this compound is unique due to its dual role in plant defense and potential therapeutic applications in neuroprotection and anti-inflammatory treatments .

Eigenschaften

IUPAC Name |

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347824 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118555-82-1 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phaseoloidin and where is it found?

A1: this compound is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].

Q2: What is the biological role of this compound in plants?

A2: In Nicotiana attenuata, this compound contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].

Q3: How does this compound exert its effect on insects?

A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that this compound acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].

Q4: What is the chemical structure of this compound?

A4: this compound is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].

Q5: What analytical techniques are used to identify and quantify this compound?

A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for this compound analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.